molecular formula C18H12FN3O B15017883 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B15017883
M. Wt: 305.3 g/mol
InChI Key: IGVFAENQBFYCHJ-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0-5°C) and monitored by thin layer chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as histone deacetylases, which play a critical role in gene expression regulation. The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of a quinoline core with an oxadiazole ring and a fluorophenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H12FN3O

Molecular Weight

305.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12FN3O/c1-11-10-15(14-4-2-3-5-16(14)20-11)17-21-18(23-22-17)12-6-8-13(19)9-7-12/h2-10H,1H3

InChI Key

IGVFAENQBFYCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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